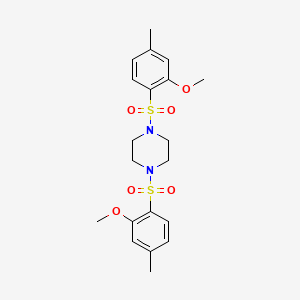![molecular formula C21H18N4O2S B604363 4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL CAS No. 309937-03-9](/img/structure/B604363.png)
4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that combines the structural features of benzaldehyde, thienopyrimidine, and hydrazone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps:
Formation of 2-Hydroxy-5-methoxybenzaldehyde: This can be achieved through the Reimer-Tiemann reaction on 4-methoxyphenol, yielding 2-Hydroxy-5-methoxybenzaldehyde with a 79% yield.
Synthesis of Thienopyrimidine Derivative: The thienopyrimidine core can be synthesized via a cyclization reaction involving appropriate thiophene and pyrimidine precursors.
Hydrazone Formation: The final step involves the condensation of 2-Hydroxy-5-methoxybenzaldehyde with the thienopyrimidine derivative in the presence of hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Hydroxy-5-methoxybenzoic acid.
Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes such as signal transduction or metabolism.
Pathways: It may modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde, a simpler analog with similar functional groups.
Isovanillin: 3-Hydroxy-4-methoxybenzaldehyde, another isomer of vanillin.
Ortho-Vanillin: 2-Hydroxy-3-methoxybenzaldehyde, an isomer with the hydroxyl and methoxy groups in different positions.
Uniqueness
4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is unique due to its combination of benzaldehyde, thienopyrimidine, and hydrazone moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
309937-03-9 |
|---|---|
Molekularformel |
C21H18N4O2S |
Molekulargewicht |
390.5g/mol |
IUPAC-Name |
4-methoxy-2-[(E)-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C21H18N4O2S/c1-13-3-5-14(6-4-13)17-11-28-21-19(17)20(22-12-23-21)25-24-10-15-9-16(27-2)7-8-18(15)26/h3-12,26H,1-2H3,(H,22,23,25)/b24-10+ |
InChI-Schlüssel |
ZMRZWEVFPRCHBC-YSURURNPSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN=CC4=C(C=CC(=C4)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B604285.png)

![N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B604288.png)
![2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B604289.png)
![5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide](/img/structure/B604290.png)
![N-[3-(diethylamino)propyl]-2-ethoxy-5-methylbenzene-1-sulfonamide](/img/structure/B604291.png)

![N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B604293.png)


![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-fluorobenzoate](/img/structure/B604298.png)


